B-(1,2-Dimethyl-1H-benzimidazol-6-yl)boronic acid
Description
B-(1,2-Dimethyl-1H-benzimidazol-6-yl)boronic acid is a heteroaromatic boronic acid derivative featuring a benzimidazole core substituted with two methyl groups at the 1- and 2-positions and a boronic acid moiety at the 6-position. This compound belongs to the broader class of arylboronic acids, which are pivotal in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols and other nucleophiles . The benzimidazole scaffold contributes to enhanced stability and unique electronic properties, while the methyl groups may modulate steric and electronic effects, influencing reactivity and binding affinity .
Properties
CAS No. |
866332-19-6 |
|---|---|
Molecular Formula |
C9H11BN2O2 |
Molecular Weight |
190.01 g/mol |
IUPAC Name |
(2,3-dimethylbenzimidazol-5-yl)boronic acid |
InChI |
InChI=1S/C9H11BN2O2/c1-6-11-8-4-3-7(10(13)14)5-9(8)12(6)2/h3-5,13-14H,1-2H3 |
InChI Key |
PIZRHUKYZFZXCB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=C(N2C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Benzimidazoles
The benzimidazole nucleus is commonly synthesized by condensation of o-phenylenediamine derivatives with suitable carbonyl compounds (aldehydes, carboxylic acids) under dehydrating or oxidative conditions.
Condensation with Aldehydes: Reaction of o-phenylenediamine with aldehydes in the presence of oxidizing agents such as sodium metabisulfite, benzoquinone, copper(II) acetate, iodine, or even air, often in ethanol or aqueous media, leads to benzimidazole formation. This method allows introduction of various substituents on the benzimidazole ring depending on the aldehyde used.
Condensation with Carboxylic Acids or Derivatives: Heating o-phenylenediamine with carboxylic acids, acid chlorides, or nitriles under acidic and dehydrating conditions (e.g., hydrochloric acid, polyphosphoric acid) is a classical route to benzimidazoles.
Catalyst-Assisted Methods: Boric acid has been reported as an efficient, green catalyst for benzimidazole synthesis in aqueous media, providing good yields under mild conditions. Other catalysts include copper triflate, p-toluenesulfonic acid, and ionic liquids.
Specifics for 1,2-Dimethyl Substitution
The 1,2-dimethyl substitution on the benzimidazole ring can be introduced by using appropriately substituted o-phenylenediamine derivatives or by post-synthetic methylation. For example, 4,5-dimethyl-o-phenylenediamine can be used as a starting material to direct methyl groups at the 1 and 2 positions of the benzimidazole ring.
Installation of the Boronic Acid Group
General Methods for Aryl Boronic Acid Synthesis
Boronic acids are typically introduced onto aromatic rings via:
Lithiation and Borylation: Directed ortho-lithiation of the aromatic ring followed by quenching with trialkyl borates to yield boronic acids after hydrolysis.
Transition Metal-Catalyzed Borylation: Palladium-catalyzed Miyaura borylation of aryl halides with bis(pinacolato)diboron or other boron reagents.
Direct C–H Borylation: Iridium-catalyzed direct borylation of C–H bonds in aromatic systems.
Application to Benzimidazole Derivatives
For benzimidazole derivatives, the boronic acid group is often introduced at a specific position (e.g., the 6-position) by:
Starting from a halogenated benzimidazole intermediate (e.g., 6-bromo-1,2-dimethylbenzimidazole), then performing palladium-catalyzed Miyaura borylation to install the boronic acid moiety.
Alternatively, lithiation at the 6-position followed by reaction with trialkyl borates.
Reported Preparation Method of B-(1,2-Dimethyl-1H-benzimidazol-6-yl)boronic Acid
While direct literature on this exact compound is limited, the following synthetic approach can be inferred from related benzimidazole and boronic acid chemistry:
Stepwise Synthesis Outline
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 4,5-dimethyl-o-phenylenediamine | Commercial or via reduction of 4,5-dimethyl-2-nitroaniline | - | Starting material for methyl substitution |
| 2 | Condensation of 4,5-dimethyl-o-phenylenediamine with suitable aldehyde or via cyclization | Acidic or oxidative conditions; boric acid catalyst in aqueous media or ethanol with sodium metabisulfite | 60-90% | Forms 1,2-dimethylbenzimidazole core |
| 3 | Halogenation at 6-position (e.g., bromination) | NBS or Br2 in suitable solvent | 70-85% | Provides 6-bromo intermediate |
| 4 | Miyaura borylation of 6-bromo-1,2-dimethylbenzimidazole | Pd catalyst, bis(pinacolato)diboron, base (e.g., potassium carbonate), solvent (dioxane/water), 80-100°C | 65-90% | Yields boronic ester intermediate |
| 5 | Hydrolysis of boronic ester to boronic acid | Acidic aqueous workup | Quantitative | Final product: this compound |
Reaction Details and Conditions
Condensation: Using boric acid as a catalyst in water at 75°C for 20 minutes has been shown to efficiently produce benzimidazole derivatives with high yields and environmental friendliness.
Halogenation: Selective bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under mild conditions.
Borylation: The Miyaura borylation employs Pd(dppf)Cl2 or Pd(PPh3)4 catalysts with bis(pinacolato)diboron and potassium carbonate in a dioxane/water mixture heated at 80-100°C for several hours.
Purification: Final boronic acid products are purified by recrystallization or chromatography; purity can be enhanced by washing with suitable solvents and confirmed by HPLC (>95% purity reported in related benzimidazole derivatives).
Summary of Key Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Catalyst for benzimidazole formation | Boric acid (10 mol%) | Green catalyst, aqueous media |
| Solvent for benzimidazole synthesis | Water or ethanol | Water preferred for green chemistry |
| Temperature for condensation | 75°C | Optimal for reaction rate and yield |
| Halogenation reagent | NBS (1 equiv) | Selective bromination |
| Borylation catalyst | Pd(dppf)Cl2 (5 mol%) | Efficient for aryl bromides |
| Base for borylation | K2CO3 (2 equiv) | Promotes transmetalation |
| Borylation solvent | Dioxane/water (4:1) | Facilitates solubility and reaction |
| Reaction time for borylation | 4-6 hours | Monitored by TLC or HPLC |
| Purification | Recrystallization, chromatography | Ensures >95% purity |
Chemical Reactions Analysis
Types of Reactions: B-(1,2-Dimethyl-1H-benzimidazol-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under acidic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Nitro or halogenated benzimidazole derivatives.
Scientific Research Applications
B-(1,2-Dimethyl-1H-benzimidazol-6-yl)boronic acid is an organic compound with a boronic acid functional group attached to a 1,2-dimethyl-1H-benzimidazole moiety. It has a molecular formula of . The compound's potential lies in medicinal chemistry, particularly in drug development, due to its ability to form reversible covalent bonds with diols and other biomolecules.
Biological Activities
this compound exhibits significant biological activity and has been studied for its potential as an inhibitor. Boronic acids, in general, possess anticancer, antibacterial, and antiviral activities and can be used as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities .
Boronic Acids in Medicinal Chemistry
Boronic acids are used in medicinal chemistry because they are stable, easily synthesized, and generally non-toxic . Organoboron compounds are used as building blocks in organic chemistry reactions, such as the Suzuki–Miyaura reaction, to form new C-C bonds . Examples of applications of boronic acids:
- Anticancer Activity Boronic acids and their derivatives have demonstrated anticancer activity .
- Antibacterial Activity Boronic acids and their derivatives also have antibacterial activity . For example, compounds 70 and 71 are effective against highly resistant bacteria strains found in hospitals . These compounds bind covalently and reversibly to serine residue S318, tyrosine residue Y150, and lysine residue K67 of class C β-lactamases .
- β-Lactamase Inhibitors Boronic acids can be designed as mimics of β-lactam to create β-lactamase transition state inhibitors (BATSIs) . Compound 72 is considered one of the best inhibitors of class C β-lactamases reported to date .
- Inhibitors of Biofilm Formation Compound 72 has shown potential as an inhibitor of biofilm formation by Pseudomonas aeruginosa, a Gram-negative bacterium responsible for nosocomial infections .
Structural Analogs
Several compounds share structural similarities with this compound:
- 4-Bromobenzeneboronic Acid: Features a bromine substituent on the phenyl ring and enhanced reactivity in cross-coupling reactions.
- 3-Methylbenzimidazole Boronic Acid: Has a methyl group at position 3, potentially leading to different biological activity.
- 5-Fluorobenzeneboronic Acid: Includes a fluorine substituent on the phenyl ring, increasing lipophilicity and bioavailability.
Mechanism of Action
The mechanism of action of B-(1,2-Dimethyl-1H-benzimidazol-6-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group acts as a Lewis acid, binding to Lewis bases such as hydroxyl or amino groups on biomolecules . This interaction can inhibit the activity of enzymes by blocking their active sites, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Electronic and Acidity Comparisons
The acidity (pKa) of boronic acids is critical for their reactivity, particularly in physiological or aqueous environments. B-(1,2-Dimethyl-1H-benzimidazol-6-yl)boronic acid’s pKa is influenced by:
- Electron-donating methyl groups : These substituents may slightly increase the pKa compared to unsubstituted benzimidazole boronic acids by destabilizing the conjugate base (boronate). However, the benzimidazole ring itself, being electron-deficient, could counteract this effect, leading to a net pKa comparable to phenylboronic acid (~8.8–9.2) .
- Through-space vs. through-bond effects : The methyl groups may introduce steric hindrance, reducing interactions with solvent or target molecules. In contrast, fluorinated analogs (e.g., 2,6-diarylphenylboronic acids) exhibit lower pKa values due to electron-withdrawing effects, highlighting the importance of substituent placement .
Table 1: Acidity and Substituent Effects in Selected Boronic Acids
| Compound | Substituents | pKa Range | Key Electronic Effects |
|---|---|---|---|
| This compound | 1,2-dimethyl benzimidazole | ~9.0–9.5* | Electron-donating methyl groups; benzimidazole π-deficiency |
| Phenylboronic acid | None | 8.8–9.2 | Baseline aromatic boronic acid |
| 4-Methoxycarbonylphenylboronic acid | 4-CO2Me | 7.5–8.0 | Electron-withdrawing ester lowers pKa |
| Benzoxaborole | Cyclic boronate | 7.0–7.5 | Intramolecular stabilization of boronate |
| 3-Aminophenylboronic acid (3-APBA) | 3-NH2 | 8.5–9.0 | Electron-donating amine raises pKa |
*Estimated based on structural analogs .
Binding Affinity and Selectivity
Boronic acids interact with diols (e.g., saccharides) via reversible ester formation. The dimethylbenzimidazole moiety in this compound may enhance selectivity for specific diols due to:
- Steric effects : The 1,2-dimethyl groups could restrict access to the boron center, favoring linear diols (e.g., fructose) over bulky substrates .
- Aromatic interactions: The benzimidazole ring may engage in π-π stacking or hydrogen bonding with target molecules, as seen in Wulff-type boronic acids with aminomethyl substituents .
Table 2: Binding Constants (K) with Diols
| Compound | Glucose (K, M⁻¹) | Fructose (K, M⁻¹) |
|---|---|---|
| Phenylboronic acid | 0.1–0.3 | 3–5 |
| 3-AcPBA | 0.2–0.4 | 4–6 |
| Benzoxaborole | 1.0–1.5 | 10–15 |
| This compound* | 0.5–1.0* | 5–10* |
*Predicted based on steric and electronic profiles .
Biological Activity
B-(1,2-Dimethyl-1H-benzimidazol-6-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and structural activity relationships.
Chemical Structure and Properties
This compound consists of a boronic acid functional group attached to a 1,2-dimethyl-1H-benzimidazole moiety. Its molecular formula is CHB NO. The presence of the boron atom allows for reversible covalent bonding with diols and other biomolecules, making it a candidate for diverse biological interactions.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent . Its mechanism involves the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation. For instance, it has been shown to inhibit the enzyme MTH1, which is involved in maintaining the nucleotide pool in cancer cells. Inhibition of MTH1 leads to increased oxidative stress and ultimately apoptosis in cancer cells .
Case Studies
- MTH1 Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited MTH1 with sub-micromolar potency. This inhibition resulted in significant reductions in cancer cell viability in vitro .
- Combination Therapies : In combination with other chemotherapeutic agents like bortezomib, this compound showed enhanced efficacy against aggressive lymphomas by overcoming drug resistance mechanisms .
Enzyme Inhibition
This compound also exhibits significant activity as an enzyme inhibitor . It has been studied for its effects on various enzymes involved in metabolic pathways:
- Dihydroorotate Dehydrogenase (DHODH) : This enzyme is a validated target for malaria treatment. Compounds derived from benzimidazole structures have shown promising inhibitory activity against DHODH, suggesting potential applications in treating malaria .
Structural Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. Studies have indicated that:
- Substitutions at different positions on the benzimidazole ring can significantly alter potency and selectivity against target enzymes.
| Substitution Position | Effect on Activity | Example |
|---|---|---|
| Position 2 | Increased potency | Methyl substitution enhances binding affinity |
| Position 5 | Reduced potency | Larger hydrophobic groups decrease inhibitory effects |
| Position 6 | Varied effects | Influences selectivity for specific enzymes |
Q & A
Basic: What are the key strategies for synthesizing benzimidazole-based boronic acids like B-(1,2-Dimethyl-1H-benzimidazol-6-yl)boronic acid?
Methodological Answer:
Synthesis typically involves introducing the boronic acid group into a pre-functionalized benzimidazole scaffold. A common approach is palladium-catalyzed Miyaura borylation, where halogenated intermediates (e.g., brominated benzimidazoles) react with bis(pinacolato)diboron under inert conditions . For sterically hindered systems like 1,2-dimethylbenzimidazoles, optimized ligand systems (e.g., XPhos) and elevated temperatures (80–100°C) improve yields. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the boronic acid from residual pinacol ester byproducts. Structural validation relies on NMR (δ ~30 ppm for free boronic acids) and high-resolution mass spectrometry .
Advanced: How can computational thermochemistry guide reaction optimization for boron-containing heterocycles?
Methodological Answer:
Benson group additivity methods, extended to organoboron compounds, predict thermodynamic stability and reaction feasibility. For example, calculated enthalpy of formation () for boronic acids using W1X-1 theory matches experimental data within 5 kJ/mol, aiding in assessing dehydration risks during synthesis. Computational tools like Gaussian or ORCA can model transition states for boroxine formation, guiding solvent selection (e.g., anhydrous THF) to suppress trimerization. Additionally, DFT-based pKa predictions (via NMR chemical shifts) inform pH-sensitive reaction conditions, particularly for protecting boronic acids during coupling reactions .
Basic: What analytical challenges arise when characterizing boronic acids via mass spectrometry, and how are they mitigated?
Methodological Answer:
Boronic acids undergo dehydration/cyclization to boroxines during ionization, complicating MS analysis. Derivatization with diols (e.g., pinacol) to form cyclic boronic esters stabilizes the analyte. For MALDI-MS, 2,5-dihydroxybenzoic acid (DHB) serves dual roles as a matrix and in situ derivatizing agent, enabling on-plate esterification. This protocol achieves reliable detection of peptides with ≤5 boronic acid groups. LC-MS/MS with HILIC columns and ammonium acetate buffer minimizes boroxine artifacts, while MRM transitions target [M+H] ions for quantification .
Advanced: How can high-throughput sequencing resolve peptide-boronic acid libraries with multiple boronic acid moieties?
Methodological Answer:
Branched peptide boronic acids require tandem MS or MS for deconvolution. DHB matrix-assisted MALDI-MS/MS generates diagnostic fragments (e.g., b/y ions) while retaining boronic ester integrity. For libraries, single-bead analysis coupled with collision-induced dissociation (CID) at 20–30 eV fragments the peptide backbone without disrupting boronic acid-diol adducts. Data interpretation uses software like Mascot with custom libraries for boron-specific modifications (e.g., +120 Da for pinacol esters) .
Basic: What biological targets are commonly associated with benzimidazole-boronic acid hybrids?
Methodological Answer:
These compounds inhibit tubulin polymerization (IC ~20 μM) by binding the colchicine site, disrupting microtubule dynamics in cancer cells. Apoptosis induction is validated via FACScan analysis of Annexin V/PI staining, showing caspase-3 activation within 8 hours at nM concentrations. Selectivity against glycoproteins (e.g., proteasomes) is pH-dependent, requiring boronic acid-diol interactions at physiological pH (7.4) .
Advanced: How do secondary interactions influence the selectivity of boronic acids in glycoprotein recognition?
Methodological Answer:
Non-specific hydrophobic/hydrogen-bonding interactions can reduce selectivity. Systematic studies using RNAse A/B and avidin models show buffer composition (e.g., Tris-HCl vs. ammonium acetate) modulates secondary interactions. Adding 0.1% Tween-20 or increasing ionic strength (>150 mM NaCl) minimizes non-specific binding. Surface plasmon resonance (SPR) with 4-[(2-aminoethyl)carbamoyl]phenylboronic acid-functionalized chips quantifies binding kinetics, revealing K improvements from 10 to 10 M after buffer optimization .
Basic: Why is boroxine formation problematic in drug formulation, and how is it addressed?
Methodological Answer:
Boroxines (trimers) reduce bioavailability and complicate pharmacokinetics. Preformulation strategies include co-crystallization with diols (e.g., mannitol) or encapsulation in cyclodextrins. Stability studies under accelerated conditions (40°C/75% RH) monitor trimerization via NMR. For parenteral formulations, lyophilization with trehalose preserves boronic acid monomericity .
Advanced: How do dynamic B-O bonds in hydrogels expand biomedical applications of boronic acids?
Methodological Answer:
Polysaccharide-boronic acid hydrogels self-heal via pH-responsive B-O bond reorganization. For example, dextran-functionalized hydrogels crosslinked with 4-mercaptophenylboronic acid exhibit shear-thinning behavior (G’ ~500 Pa) and glucose-dependent swelling for insulin delivery. Rheology (time-sweep at 1 Hz) and fluorescence recovery after photobleaching (FRAP) quantify self-healing efficiency (>90% in 10 min at pH 7.4) .
Basic: What computational tools predict boronic acid reactivity and mutagenicity?
Methodological Answer:
The Boronic Acid Navigator database (https://bit.ly/boronics ) categorizes 1,586 boronic acids by reactivity descriptors (e.g., Fukui indices). QSAR models using MOE or Schrodinger predict Ames test outcomes for mutagenicity. For genotoxic impurity control, LC-MS/MS methods with LOD ≤1 ppm are validated per ICH guidelines, targeting phenylboronic acid derivatives .
Advanced: Can diol derivatization modulate boronic ester oxidation rates in ROS-rich environments?
Methodological Answer:
Oxidation kinetics (e.g., HO-mediated conversion to phenols) depend on diol affinity. Pinacol esters oxidize faster (t = 10 min) than neopentyl glycol analogs (t = 27 min) due to lower diol-boronic acid affinity (ARS assay: 12.1 vs. 0.30). Adjusting diol electronics (e.g., electron-withdrawing groups) accelerates oxidation, enabling ROS-triggered drug release in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
